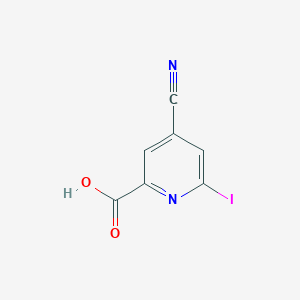
5-Bromo-1-isobutyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-isobutyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and an isobutyl group at the 1-position of the triazole ring. The molecular formula of this compound is C6H10BrN3, and it has a molecular weight of 204.07 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isobutyl-1H-1,2,3-triazole can be achieved through various synthetic routes. . This reaction typically requires a copper(I) catalyst and can be carried out under mild conditions. Another method involves the bromination of 1-isobutyl-1H-1,2,3-triazole using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
5-Bromo-1-isobutyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while cycloaddition reactions can produce fused ring systems .
科学的研究の応用
5-Bromo-1-isobutyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-Bromo-1-isobutyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Bromo-1-isobutyl-1H-1,2,3-triazole include other triazole derivatives such as:
- 1H-1,2,4-Triazole, 3-bromo-5-methyl
- 3,5-Dibromo-1H-1,2,4-triazole
- 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isobutyl group at the 1-position and the bromine atom at the 5-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
分子式 |
C6H10BrN3 |
|---|---|
分子量 |
204.07 g/mol |
IUPAC名 |
5-bromo-1-(2-methylpropyl)triazole |
InChI |
InChI=1S/C6H10BrN3/c1-5(2)4-10-6(7)3-8-9-10/h3,5H,4H2,1-2H3 |
InChIキー |
OJOWZMXJEVCTNF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CN=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)








